benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate
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Description
Benzyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications
Cardiotonic Activity
- Dihydropyridazinone Cardiotonics : A study by Robertson et al. (1986) explored dihydropyridazinone derivatives as potent positive inotropes in dogs, highlighting the synthesis of analogues with significant oral activity and sustained increase in contractility. This suggests potential applications in developing cardiotonic agents (Robertson et al., 1986).
Oxidative Reactions
- Oxidative Reactions and Reagents : Mercadante et al. (2013) discussed the synthesis and applications of 4-acetamido derivatives as oxidative reagents, demonstrating their utility in various oxidative transformations. This indicates the role of similar structures in synthetic chemistry and oxidative reaction mechanisms (Mercadante et al., 2013).
Anticancer Activity
- Anticancer Activity of Pyridazinone Derivatives : Mehvish and Kumar (2022) synthesized a new series of 3(2H)-one pyridazinone derivatives and evaluated their antioxidant activity, hinting at the potential of such structures in designing anticancer agents (Mehvish & Kumar, 2022).
Antimicrobial Activity
- Synthesis of Novel Triazoles : Rezki (2016) described the ultrasound-assisted synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nuclei and their promising antimicrobial activities, showcasing the importance of incorporating bioactive moieties for enhanced biological properties (Rezki, 2016).
Properties
IUPAC Name |
benzyl 2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(11-21-17(23)9-8-15(20-21)14-6-7-14)19-10-18(24)25-12-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPBZGDPKQZEIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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